Butyl 6-hydroxyhexanoate
Description
Overview of ω-Hydroxyesters in Chemical Science
Omega-hydroxyesters (ω-hydroxyesters) are a class of organic molecules that contain both a terminal hydroxyl (-OH) group and an ester (-COOR) group. Their dual functionality allows them to participate in a variety of chemical reactions. For instance, the hydroxyl and ester groups can undergo condensation reactions to form long polyester (B1180765) chains. The properties and applications of ω-hydroxyesters are influenced by the length of the carbon chain separating the two functional groups.
These compounds are significant in the field of polymer chemistry as they serve as monomers for the synthesis of biodegradable polyesters, such as polyhydroxyalkanoates (PHAs). uq.edu.au PHAs are considered potential alternatives to conventional plastics derived from petroleum due to their biodegradability. uq.edu.au The synthesis of ω-hydroxyesters can be achieved through various chemical and enzymatic routes. acs.orgacs.orgacs.org Chemical methods often involve the ring-opening of lactones or the esterification of ω-hydroxy acids. Enzymatic approaches, utilizing enzymes like lipases, offer a more selective and environmentally friendly alternative for their synthesis. nih.govmdpi.comnih.gov
Historical Context of Butyl 6-hydroxyhexanoate (B1236181) in Organic Synthesis
The synthesis of Butyl 6-hydroxyhexanoate has been approached through several methods, reflecting the evolution of synthetic organic chemistry.
Esterification: A primary and traditional method for producing this compound is through the esterification of 6-hydroxyhexanoic acid with butanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and requires elevated temperatures to proceed efficiently.
Chemoenzymatic Synthesis: In pursuit of more selective and sustainable synthetic routes, chemoenzymatic methods have been developed. These approaches combine chemical and enzymatic steps to achieve the desired product. For instance, a ketoester can undergo stereocontrolled bioreduction, followed by further chemical transformations to yield the target hydroxy ester. acs.orgnih.gov This strategy allows for the synthesis of specific stereoisomers, which is crucial for applications in pharmaceuticals and other specialized fields.
Enzymatic Synthesis: The use of enzymes, particularly lipases, has gained prominence for the synthesis of esters like this compound. nih.govmdpi.comnih.gov Lipase-catalyzed reactions can occur under milder conditions and often exhibit high selectivity, reducing the formation of byproducts. mdpi.com These enzymatic reactions can involve the direct esterification of the corresponding acid and alcohol or the ring-opening polymerization of lactones. scispace.comconicet.gov.ar For example, Candida antarctica lipase (B570770) B (CALB) is a well-characterized enzyme used for such transformations. mdpi.com
The following table summarizes and compares different synthetic methods for this compound and related hydroxy esters.
| Synthesis Method | Reactants | Catalyst/Conditions | Key Features |
| Acid-Catalyzed Esterification | 6-hydroxyhexanoic acid, butanol | Sulfuric acid, reflux temperatures (100–120°C) | Traditional method, requires harsh conditions. |
| Chemoenzymatic Synthesis | Ketoesters, alcohols | Enzymes (e.g., alcohol dehydrogenases), chemical reagents (e.g., Pd-C) | Allows for high enantio- and diastereoselectivity. acs.orgacs.orgnih.gov |
| Lipase-Catalyzed Synthesis | ε-caprolactone, butanol or 6-hydroxyhexanoic acid, butanol | Lipases (e.g., Candida antarctica lipase B) | Milder reaction conditions, high selectivity, environmentally friendly. nih.govmdpi.comnih.gov |
Emerging Research Avenues and Interdisciplinary Relevance
The unique properties of this compound have led to its application in diverse and interdisciplinary research areas.
Biodegradable Polymers: A primary application of this compound is as a monomer in the synthesis of biodegradable polymers. It can be used to produce polyesters and polyhydroxyalkanoates (PHAs), which have potential uses in biomedical devices and environmentally friendly packaging. uq.edu.au The incorporation of this monomer can influence the mechanical properties and biodegradability of the resulting polymer. researchgate.net
Drug Delivery: The biocompatible and biodegradable nature of polymers derived from this compound makes them suitable for drug delivery systems. scispace.com These polymers can be formulated into nanoparticles or hydrogels to encapsulate and control the release of therapeutic agents.
Fragrance and Flavor: Derivatives of 6-hydroxyhexanoates have been investigated as fragrance ingredients. For example, esters like ethyl 6-acetoxy-hexanoate exhibit fruity and raspberry notes. google.com This suggests a potential, though less explored, application for this compound and related compounds in the fragrance and flavor industry.
Surface Active Monomers: Research has explored the use of tert-butylperoxy-6-hydroxyhexanoate to create surface-active monomers. researchgate.net These monomers can act as emulsifiers in polymerization processes, leading to the formation of stable polymer dispersions. researchgate.net
The interdisciplinary relevance of this compound is highlighted in the table below, which outlines its applications and the corresponding scientific fields.
| Application Area | Scientific Field | Description of Relevance |
| Biodegradable Plastics | Polymer Chemistry, Materials Science | Serves as a monomer for producing biodegradable polyesters and PHAs, offering a sustainable alternative to conventional plastics. uq.edu.au |
| Drug Delivery Systems | Pharmaceutical Science, Biomedical Engineering | Used to create biocompatible and biodegradable polymers for encapsulating and releasing drugs in a controlled manner. scispace.com |
| Fragrance Compositions | Chemistry, Consumer Products | Derivatives show potential as fragrance ingredients with fruity notes. google.com |
| Surface-Active Agents | Colloid and Surface Science | Can be modified to create monomers that act as stabilizers in emulsion polymerization. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-9-13-10(12)7-5-4-6-8-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQMDSFVFKDZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60303-48-2 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-butyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60303-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80625159 | |
| Record name | Butyl 6-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-98-9 | |
| Record name | Butyl 6-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Butyl 6 Hydroxyhexanoate
Esterification Strategies from 6-Hydroxyhexanoic Acid Precursors
The synthesis of butyl 6-hydroxyhexanoate (B1236181) can be efficiently achieved starting from 6-hydroxyhexanoic acid or its cyclic ester counterpart, ε-caprolactone. These methods involve carefully controlled reaction conditions to favor the formation of the desired butyl ester.
Direct Esterification with Butanol and Catalytic Considerations
The most direct route to butyl 6-hydroxyhexanoate is the Fischer esterification of 6-hydroxyhexanoic acid with butanol. masterorganicchemistry.com This equilibrium-driven reaction is typically facilitated by an acid catalyst to enhance the reaction rate. masterorganicchemistry.com
Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is generally carried out under reflux conditions, with temperatures ranging from 100 to 120°C, for a duration of 6 to 12 hours to drive the reaction towards completion. To further shift the equilibrium towards the product side, an excess of butanol is often used. masterorganicchemistry.com The yield of this method can range from 65% to 75%. The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by butanol. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the final ester product. masterorganicchemistry.com
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 100-120 | 6-12 | 65-75 |
| TsOH | Varies | Varies | Varies |
| This table summarizes typical reaction conditions for the direct esterification of 6-hydroxyhexanoic acid with butanol. |
Derivatization from Cyclic Esters: ε-Caprolactone Hydrolysis and Subsequent Esterification
An alternative pathway to this compound involves the ring-opening of ε-caprolactone. This can be achieved through hydrolysis to form 6-hydroxyhexanoic acid, which is then esterified with butanol as described above. rsc.org The hydrolysis of ε-caprolactone can be carried out using a base such as sodium hydroxide (B78521) (NaOH), followed by neutralization. rsc.org
Another approach is the direct alcoholysis of ε-caprolactone with butanol. For instance, tert-butyl 6-hydroxyhexanoate can be synthesized by reacting ε-caprolactone with tert-butanol (B103910) in the presence of a strong base like potassium tert-butoxide (t-BuOK). chemicalbook.com This reaction proceeds via nucleophilic attack of the alkoxide on the carbonyl carbon of the lactone, leading to the ring-opened ester.
Biocatalytic Synthesis Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are increasingly being explored for the production of 6-hydroxyhexanoate esters due to their ability to operate under mild conditions and often with high stereoselectivity. nih.gov
Enzymatic Routes to 6-Hydroxyhexanoate Esters, including Lipase-Catalyzed Esterification and Polymerization
Lipases are versatile enzymes widely used in ester synthesis. nih.gov They can catalyze the esterification of 6-hydroxyhexanoic acid with butanol or the transesterification of other esters. For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for such reactions. nih.govresearchgate.net These enzymatic reactions are typically performed under mild temperatures, ranging from 30 to 40°C, and can achieve yields of 50-60%.
Lipases can also be employed in the ring-opening polymerization of ε-caprolactone to produce poly(ε-caprolactone), a biodegradable polyester (B1180765). nih.gov The reaction can be initiated by an alcohol, including butanol, which would lead to the formation of butyl-terminated polymer chains. The monomeric unit of this polymer is structurally related to this compound. Ultrasonic irradiation has been shown to significantly enhance the rate and conversion of lipase-catalyzed ring-opening polymerization of ε-caprolactone. nih.gov
Whole-Cell Biotransformations for Chiral Analogs
Whole-cell biotransformations provide an effective method for producing chiral hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals. For instance, alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus brevis and Lactobacillus kefir can asymmetrically reduce a ketone precursor, tert-butyl 6-chloro-3,5-dioxohexanoate, to the chiral alcohol, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. nih.gov This highlights the potential of whole-cell systems to produce chiral analogs of this compound.
Furthermore, alkane-utilizing strains of Pseudomonas species have demonstrated the ability to perform omega-oxidation of hexanoate (B1226103) to 6-hydroxyhexanoate, which can then be further metabolized. nih.gov This metabolic pathway could potentially be harnessed for the production of 6-hydroxyhexanoic acid and its subsequent esterification. Whole-cell systems offer the advantage of in-situ cofactor regeneration, which is crucial for many enzymatic reductions. psu.edu
| Biocatalyst | Substrate | Product | Key Feature |
| Lactobacillus kefir ADH (mutant) | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | High enantioselectivity (99.5% e.e.) |
| Pseudomonas spp. | Hexanoate | 6-Hydroxyhexanoate | Omega-oxidation capability |
| Acinetobacter sp. & E. coli (CHMO) | Cyclic ketones | Lactones | Cascade reduction-oxidation |
| This table showcases examples of whole-cell biotransformations for producing chiral hydroxy esters and related compounds. |
Optimization of Bioreaction Conditions for Enhanced Yields
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of biocatalytic processes. Key parameters that are often fine-tuned include temperature, pH, substrate concentration, enzyme loading, and the reaction medium. redalyc.org
For lipase-catalyzed reactions, the choice of solvent can significantly impact enzyme activity and stability. nih.gov In some cases, solvent-free systems can be employed. redalyc.org For whole-cell biotransformations, factors such as cell permeability, substrate and product toxicity, and the efficiency of cofactor regeneration need to be considered. nih.gov A fed-batch strategy, where the substrate is added incrementally, can be employed to overcome issues of substrate inhibition and poor solubility, leading to higher product yields. nih.gov For example, in the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a fed-batch approach resulted in a 94% yield. nih.gov
Chemo-Selective Reduction Methods for Hexanoate Derivatives
The synthesis of hydroxyhexanoates from precursors containing multiple carbonyl groups necessitates highly selective reduction methods. Chemists aim to reduce one carbonyl function, such as a ketone, while leaving an ester group intact.
Selective Reduction of Carbonyl-Containing Hexanoate Esters
The selective reduction of a keto group in the presence of an ester is a key challenge in organic synthesis. The reactivity of different carbonyl groups depends on their substituents. nih.gov Generally, ketones are more reactive than esters towards nucleophilic reducing agents. This difference in reactivity allows for chemoselective transformations.
For instance, the reduction of 5-oxo hexanoic acid demonstrates this principle. Using sodium borohydride (B1222165), the keto group is selectively reduced to a hydroxyl group, yielding 5-hydroxy hexanoic acid, while the carboxylic acid group remains unchanged. youtube.com In contrast, a more powerful reducing agent like lithium aluminum hydride would reduce both the ketone and the carboxylic acid to give 1,5-hexanediol. youtube.com This principle is directly applicable to hexanoate esters. A mild reducing agent can selectively target a ketone functionality on the hexanoate chain without affecting the ester group.
A sophisticated method for achieving high chemoselectivity involves the use of diethylaluminum benzenethiolate (B8638828) (Et₂AlSPh). organic-chemistry.org This reagent can effectively differentiate between aldehydes and other carbonyl groups like ketones and esters. By reversibly converting aldehydes into unreactive O,S-aluminum acetals, it allows for the selective reduction of ketones or esters present in the same molecule. organic-chemistry.org For reducing a methyl ester in the presence of an aldehyde, diisobutylaluminum hydride (DIBAL-H) has been used with excellent selectivity and yields. organic-chemistry.orgrsc.org These advanced methods provide a pathway to selectively reduce a carbonyl group on a hexanoate ester backbone, a crucial step for producing specific hydroxyhexanoate isomers.
Stereocontrol in Reductive Synthesis of Hydroxyhexanoate Esters
Achieving control over the three-dimensional arrangement (stereochemistry) of the newly formed hydroxyl group is critical, as different stereoisomers can have distinct properties and applications. Biocatalysis, using enzymes like alcohol dehydrogenases (ketoreductases), has emerged as a powerful tool for the stereoselective reduction of carbonyl compounds. researchgate.net
The microorganism Geotrichum candidum has been investigated for the stereoselective reduction of aliphatic β-ketoesters. tandfonline.com By carefully controlling the age of the mycelium, it is possible to prepare optically pure (R)-ethyl 3-hydroxybutanoate. tandfonline.com This process involves a combination of stereoselective reduction and enantioselective metabolism. tandfonline.com This methodology has been successfully extended to produce other higher homologous (R)-3-hydroxyesters, demonstrating its potential for creating specific stereoisomers of hydroxyhexanoates. tandfonline.com
Another example is the chemoenzymatic synthesis of the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate, which starts from methyl 3-oxohexanoate. researchgate.net The key steps involve enzymatic reduction and enzymatic transesterification, resulting in a product with high optical purity (>99% ee, >99% de). researchgate.net These enzymatic methods highlight the potential for precise stereocontrol in the synthesis of chiral hydroxyhexanoate esters.
| Catalyst/Method | Substrate | Product | Stereochemical Outcome |
| Geotrichum candidum | Ethyl 3-oxohexanoate | (R)-ethyl 3-hydroxyhexanoate (B1247844) | Optically Pure (R)-enantiomer |
| Enzymatic Reduction | Methyl 3-oxohexanoate | (R)-3-hydroxyhexanoate intermediate | High Enantiomeric Excess (>99% ee) |
| Enzymatic Transesterification | (R)-3-hydroxyhexanoate intermediate & 2-pentanone | (S)-2-pentyl (R)-3-hydroxyhexanoate | High Diastereomeric Excess (>99% de) |
Green Chemistry Integration in this compound Production
Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Environmentally Benign Reaction Systems
A key green chemistry approach is the elimination of volatile organic solvents, which are often toxic and difficult to dispose of. Solvent-free reaction conditions can lead to cleaner processes and reduced environmental impact. scispace.com
Enzymatic reactions, in particular, are well-suited for solvent-free systems. For example, the synthesis of propyl acetamide (B32628) has been successfully achieved under solvent-free conditions using an immobilized lipase from Candida antarctica. sci-hub.se In this process, a maximum yield of 98% was obtained in just 2 hours by optimizing parameters such as temperature and the molar ratio of reactants. sci-hub.se This approach, which avoids organic solvents and utilizes a biocatalyst, is considered a greener synthetic route. sci-hub.se Similar solvent-free, lipase-catalyzed esterification or transesterification methods can be directly applied to the synthesis of this compound, significantly improving the environmental profile of its production.
Ultrasonic and Microwave-Assisted Synthesis Enhancements
The use of alternative energy sources like ultrasound and microwaves is a cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions. scispace.commdpi.com
Ultrasonic Enhancement: Ultrasonic irradiation has been shown to significantly improve lipase-catalyzed reactions. In the ring-opening polymerization of ε-caprolactone to produce poly-6-hydroxyhexanoate, sonication increased the monomer conversion from ~16% in a conventional reaction to nearly 75%. nih.gov The rate of polymer propagation was enhanced by more than double, and the turnover number of the lipase was increased by over threefold. nih.gov These improvements are attributed to better mass transfer and enhanced enzyme activity due to cavitation microstreaming. rsc.org The application of ultrasound can reduce reaction times for polyesterification from 24 hours to just 7 hours while achieving the same degree of polymerization. uminho.pt
| Parameter | Conventional Method | Ultrasonic Method |
| Monomer Conversion | ~16% | ~75% |
| Polymer Propagation Rate | Base Rate | >2x Enhancement |
| Lipase Turnover Number | Base Rate | >3x Enhancement |
| Polydispersity Index | ~2.55 | ~1.44 |
Microwave Enhancement: Microwave-assisted synthesis (MAS) is another effective green technique characterized by rapid heating, which leads to shorter reaction times, higher yields, and improved selectivity. mdpi.com Microwave energy has been successfully used in various enzymatic reactions, including the synthesis of polyesters. dntb.gov.ua While intense microwave irradiation can sometimes lead to enzyme deactivation, controlled application can enhance biocatalyzed polycondensation reactions. dntb.gov.ua For small molecule synthesis, such as esterification, microwave assistance can reduce reaction times from hours to minutes. scispace.com The use of microwave irradiation for the lipase-catalyzed synthesis of this compound from 6-hydroxyhexanoic acid and butanol presents a promising route for a more efficient and environmentally friendly process.
Mechanistic Insights into the Chemical Reactivity of Butyl 6 Hydroxyhexanoate
Reaction Pathways of the Hydroxyl and Ester Functional Groups
The chemical behavior of Butyl 6-hydroxyhexanoate (B1236181) is dictated by the reactivity of its terminal hydroxyl group and its ester functionality. These groups can react independently or, in some cases, concertedly, such as in polymerization reactions.
Reactions of the Hydroxyl Group: The primary hydroxyl group is susceptible to oxidation and nucleophilic substitution.
Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can convert the hydroxyl group into a carboxylic acid, yielding 6-butoxycarbonylhexanoic acid.
Substitution: The hydroxyl group can undergo nucleophilic substitution to introduce other functional groups. For instance, it can be converted to a halide using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).
Reactions of the Ester Functional Group: The butyl ester group is primarily susceptible to reactions at the carbonyl carbon, including hydrolysis and reduction.
Reduction: The ester can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, which would convert the ester group into a primary alcohol, resulting in the formation of 1,6-hexanediol (B165255).
Hydrolysis: The ester bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 6-hydroxyhexanoic acid and butanol.
Polymerization: Butyl 6-hydroxyhexanoate serves as a key monomer in the synthesis of biodegradable polyesters, such as polyhydroxyalkanoates (PHAs). In these polymerization reactions, the hydroxyl group of one monomer molecule reacts with the ester group of another in a condensation reaction, leading to the formation of long polymer chains. This bifunctionality is crucial for its application in creating biocompatible materials for drug delivery systems and biodegradable implants.
Investigations into Ester Hydrolysis Kinetics
The hydrolysis of the ester group in this compound is a fundamental reaction that can be catalyzed by either acids or bases. The kinetics of this process are influenced by several factors, including pH, temperature, and the structure of the ester itself.
The mechanism of hydrolysis typically proceeds via a nucleophilic acyl substitution pathway. bham.ac.uk
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the final step produces a carboxylate salt, which is deprotonated and thus non-electrophilic. bham.ac.uk
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl. This process is reversible, and the position of the equilibrium can be influenced by the concentration of water. bham.ac.uk
Studies on structurally similar esters reveal key kinetic influences. The rate of hydrolysis is affected by both electronic and steric factors. mdpi.comias.ac.in For instance, the reactivity of carbonate esters is rationalized by the inductive and steric properties of their substituent groups. mdpi.com While specific kinetic data for this compound is not extensively published, general principles of ester hydrolysis kinetics apply. The stability of the transition state and the accessibility of the carbonyl carbon are paramount. The linear alkyl chain of the butyl group presents minimal steric hindrance compared to more branched structures like a tert-butyl group, which would hydrolyze via a different mechanism involving alkyl-oxygen bond cleavage (AAL1). bham.ac.ukmdpi.com
| Factor | Influence on Reaction Rate | Mechanism |
|---|---|---|
| pH (Acidic) | Increases rate | Protonation of carbonyl oxygen enhances electrophilicity for nucleophilic attack by water. bham.ac.uk |
| pH (Basic) | Increases rate | Provides a strong nucleophile (OH-) for attack on the carbonyl carbon. The reaction is irreversible due to carboxylate formation. bham.ac.uk |
| Steric Hindrance | Decreases rate | Bulky groups near the reaction center hinder the approach of the nucleophile to the carbonyl carbon. mdpi.com |
| Electronic Effects | Influences rate | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, increasing the rate, while electron-donating groups decrease it. ias.ac.in |
| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed, consistent with the Arrhenius equation. ias.ac.in |
Derivatization Reactions and Functional Group Interconversions
The dual functionality of this compound makes it a versatile building block for chemical synthesis, allowing for a range of derivatization reactions and functional group interconversions. medchemexpress.commedchemexpress.com These modifications can be used to synthesize new molecules with tailored properties.
The hydroxyl group is a common site for derivatization. szabo-scandic.combroadpharm.com It can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution, or it can be used as a nucleophile itself in etherification or esterification reactions. scribd.com The ester group can also be transformed; for example, its reduction provides a pathway to diols, or its conversion to an amide can be achieved via aminolysis. imperial.ac.uk
| Functional Group | Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 6-Butoxycarbonylhexanoic acid | |
| Hydroxyl (-OH) | Conversion to Halide | Thionyl chloride (SOCl₂) | Butyl 6-chlorohexanoate | |
| Ester (-COOBu) | Reduction | Lithium aluminum hydride (LiAlH₄) | 1,6-Hexanediol | |
| Ester (-COOBu) | Hydrolysis | H₃O⁺ or NaOH(aq) | 6-Hydroxyhexanoic acid | |
| Ester (-COOBu) | Transesterification | R'OH, Acid or Base catalyst | Alkyl 6-hydroxyhexanoate (R' ester) | bham.ac.uk |
| Hydroxyl (-OH) | Conversion to Sulfonate Ester | Tosyl chloride (TsCl), Pyridine | Butyl 6-(tosyloxy)hexanoate | vanderbilt.edu |
Catalytic Studies on Selective Transformations
Catalysis plays a pivotal role in controlling the reactivity of this compound, enabling selective transformations that would be difficult to achieve otherwise. Both biocatalysts and chemical catalysts are employed to target specific reactions.
Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CAL-B), is widely used for the polymerization of hydroxyesters. dntb.gov.uaresearchgate.net These enzymes exhibit high selectivity, allowing for polymerization under mild conditions. Lipases are also effective in catalyzing the hydrolysis of the ester bond. The use of ultrasound has been explored to accelerate these lipase-catalyzed reactions, though high-intensity irradiation can lead to enzyme deactivation. dntb.gov.ua
In chemical catalysis, acids like sulfuric acid are standard catalysts for esterification, the reverse of hydrolysis. More advanced catalytic systems have been developed for highly selective transformations. For instance, ruthenium-based catalysts such as Ru[(R)-TolBINAP]Cl₂ have been used for the stereoselective catalytic hydrogenation of related ketoesters to produce specific chiral diols. google.com Furthermore, discrete homogeneous metal catalysts, such as certain zinc complexes, have shown efficacy in the glycolysis of polymers like PET to yield related monomers, including methyl 6-hydroxyhexanoate. acs.org Group 13 metal-aryloxide catalysts have also been investigated for the alcoholysis of cyclic esters to produce glyceryl 6-hydroxyhexanoate. rsc.org
| Catalyst Type | Specific Catalyst Example | Transformation | Selectivity/Advantage | Reference |
|---|---|---|---|---|
| Biocatalyst (Enzyme) | Candida antarctica Lipase B (CAL-B) | Polymerization / Hydrolysis | High selectivity, mild reaction conditions. | dntb.gov.uaresearchgate.net |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Esterification | Standard, low-cost catalyst for ester synthesis. | |
| Transition Metal Catalyst | Ru[(R)-TolBINAP]Cl₂ | Catalytic Hydrogenation (of a related ketoester) | High stereoselectivity for chiral alcohol synthesis. | google.com |
| Homogeneous Metal Catalyst | Zinc-based complexes | Polymer Glycolysis (to methyl 6-hydroxyhexanoate) | Effective for polymer upcycling. | acs.org |
| Metal-Aryloxide Catalyst | Al(III)/K(I) complexes | Alcoholysis of cyclic esters (to glyceryl 6-hydroxyhexanoate) | High activity and selectivity in ring-opening reactions. | rsc.org |
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for understanding the complex reaction mechanisms of molecules like this compound at a molecular level. These methods can predict reaction pathways, analyze transition states, and model reactivity profiles, offering insights that complement experimental findings. rsc.org
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. rsc.org This allows for the identification and characterization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. By calculating the energy of the TS, the activation energy (Ea) of the reaction can be determined, providing a quantitative measure of the reaction's feasibility. rsc.org
For example, in studies of related molecules, methods like B3LYP and the G4 composite method have been used to optimize geometries, calculate vibrational frequencies, and verify transition states by identifying the single imaginary frequency corresponding to the reaction coordinate. osti.govnrel.gov Such analyses are crucial for understanding reaction kinetics, such as the intramolecular H-migration in peroxy radicals during combustion or the mechanism of catalytic cycles. acs.org For this compound, these calculations could be applied to elucidate the precise mechanisms of its hydrolysis, oxidation, or catalytic transformations, explaining observed selectivities.
Computational methods have been used to facilitate the development of synthetic strategies for related compounds. researchgate.net For instance, modeling has been performed on similar hydroxyhexanoate derivatives using methods like RHF/6-31G* to understand their structure. uga.edu Modeling can also predict how structural modifications, such as changing the ester alkyl group or derivatizing the hydroxyl group, would alter the molecule's reactivity profile, guiding the rational design of new functional materials and synthetic intermediates. acs.org
Prediction of Stereochemical Outcomes
The prediction of stereochemical outcomes in reactions involving this compound and its precursors is a critical aspect of its synthetic application, particularly in the production of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. The primary chiral center of interest is the carbon atom bearing the hydroxyl group (C6). Strategies to control and predict the stereochemistry at this center typically involve either the asymmetric reduction of a ketone precursor or stereospecific reactions at the hydroxyl group itself.
Asymmetric Reduction of Precursors
The most common route to chiral this compound involves the asymmetric reduction of Butyl 6-oxohexanoate (B1234620). The predictability of this transformation is exceptionally high when using biocatalytic methods.
Biocatalytic Reduction: Enzymes, specifically ketoreductases (KREDs) and carbonyl reductases, are highly effective for this purpose. These biocatalysts, often found in microorganisms like Acinetobacter calcoaceticus or used as isolated enzymes, can reduce the ketone to the corresponding alcohol with high levels of both diastereoselectivity and enantioselectivity. dntb.gov.uamdpi.com For instance, in the synthesis of precursors for cholesterol-lowering agents, microbial reduction of related diketo esters yields syn-dihydroxy esters with high selectivity. mdpi.com The stereochemical outcome is dictated by the specific enzyme used, which has a precisely shaped active site that binds the substrate in a preferred orientation, exposing one face of the carbonyl group to the reducing cofactor (e.g., NADPH). mdpi.com This leads to predictable formation of either the (R)- or (S)-alcohol.
A key example is the synthesis of chiral diol t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, an important intermediate for atorvastatin. This process involves the asymmetric reduction of t-butyl 6-cyano-(5R)-hydroxyl-3-oxolhexanoate using a carbonyl reductase, demonstrating the power of biocatalysis in achieving a specific, predictable stereochemical configuration. researchgate.net
Table 1: Examples of Stereoselective Reductions in Related Hexanoate (B1226103) Synthesis
| Precursor Compound | Catalyst/Reagent | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| tert-Butyl 6-oxohexanoate | Sodium borohydride (B1222165) (NaBH₄) | (S)-tert-butyl 6-hydroxyhexanoate | >99% ee | |
| t-Butyl 6-cyano-(5R)-hydroxyl-3-oxolhexanoate | Carbonyl reductase (CR) | t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | High | researchgate.net |
Chemical Reagent-Controlled Reduction: Predictable stereochemical outcomes can also be achieved using chemical reagents, often through substrate control. Chelation-controlled reduction is a powerful strategy where a Lewis acidic reagent coordinates to both the carbonyl oxygen and another nearby functional group, forcing the hydride reagent to attack from the less hindered face. nih.gov For simple precursors like tert-butyl 6-oxohexanoate, selective reduction to (S)-tert-butyl 6-hydroxyhexanoate can be achieved with sodium borohydride under controlled conditions, yielding an enantiomeric excess greater than 99%.
Stereospecific Reactions at the Hydroxyl Group
Once the chiral center at C6 is established, subsequent reactions at this position can proceed with a high degree of stereochemical predictability. Nucleophilic substitution reactions at the C6 carbon are prime examples. For these reactions to occur, the hydroxyl group must first be converted into a better leaving group, such as a mesylate or tosylate.
The subsequent substitution by a nucleophile typically proceeds via an SN2 mechanism. This mechanism is inherently stereospecific and predictably results in a complete inversion of the stereochemical configuration at the reaction center. acs.orgnih.gov For example, if (R)-Butyl 6-hydroxyhexanoate is converted to its mesylate and then treated with sodium iodide, the product will be (S)-Butyl 6-iodohexanoate. This predictable inversion is a cornerstone of stereocontrolled synthesis. acs.orgnih.gov
Table 2: Predicted Stereochemical Pathway for SN2 Reaction
| Starting Material | Intermediate | Product | Stereochemical Outcome |
|---|
Applications of Butyl 6 Hydroxyhexanoate in Materials Science and Fine Chemicals
Polymer and Biopolymer Synthesis
The structure of Butyl 6-hydroxyhexanoate (B1236181) makes it a valuable monomer and modifying agent in the field of polymer chemistry, particularly for creating biodegradable and biocompatible polyesters.
Butyl 6-hydroxyhexanoate can serve as a monomer for the synthesis of Poly(6-hydroxyhexanoate), a type of aliphatic polyester (B1180765). The production of polyesters from hydroxy acid esters is often achieved through enzymatic polymerization, a method that aligns with the principles of green chemistry. nih.govjst.go.jp Lipases, a class of hydrolytic enzymes, are capable of catalyzing esterification and transesterification reactions in non-aqueous environments, effectively creating the repeated ester bonds that form the polymer backbone. nih.govresearchgate.net
The process involves a polycondensation reaction where the hydroxyl group of one this compound molecule reacts with the butyl ester group of another. jst.go.jp Lipase (B570770) catalysts, such as Candida antarctica lipase B (CALB), are highly effective in this type of reaction. researchgate.net The enzyme activates the carboxylic acid or ester, which then reacts with the alcohol group of another monomer to form a dimer, then a trimer, and eventually a long polymer chain. researchgate.netmdpi.com This enzymatic approach is advantageous as it proceeds under mild conditions and exhibits high selectivity, avoiding the need for potentially toxic metal catalysts. researchgate.net Similar monomers, like ethyl 6-hydroxyhexanoate, have been successfully used in lipase-catalyzed copolymerizations, demonstrating the feasibility of this synthetic route. researchgate.net
The 6-hydroxyhexanoate structural unit is a critical component in the architecture of various polyhydroxyalkanoate (PHA) copolymers, which are biodegradable polyesters produced by microorganisms. nih.govresearchgate.net While bacteria typically synthesize these polymers from precursors like hexanoate (B1226103) or plant oils, the resulting polymer incorporates hydroxyhexanoate (HHx) monomers that significantly modify the material's properties. nih.govnih.gov The inclusion of HHx monomers within a polymer chain, such as poly(3-hydroxybutyrate) (P3HB), creates copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx). mdpi.comnih.gov
The architecture of these copolymers can be random, where the HHx units are distributed irregularly along the polymer chain, or they can be structured as block copolymers. nih.govmdpi.com Block copolymers, which consist of distinct segments of different monomers (e.g., a block of P3HB connected to a block of poly(3-hydroxyhexanoate)), offer unique properties that differ from random copolymers or simple blends of the homopolymers. nih.gov The ability to create these varied architectures allows for precise control over the final material's performance.
The incorporation of the hydroxyhexanoate monomer is a key strategy for tailoring the physical and mechanical properties of PHAs. nih.govnih.gov The homopolymer P3HB is known for its high crystallinity, which makes it stiff and brittle, limiting its applications. researchgate.netnih.gov Introducing 3-hydroxyhexanoate (B1247844) (3HHx) comonomers disrupts this crystalline structure. mdpi.compublichealthtoxicology.com
As the molar fraction of the 3HHx monomer increases in P(3HB-co-3HHx) copolymers, several key properties are altered in a predictable manner:
Crystallinity and Melting Temperature: The degree of crystallinity decreases significantly, which in turn lowers the polymer's melting temperature (Tm). This broadens the processing window, making the material easier to work with without thermal degradation. researchgate.netmdpi.comresearchgate.net
Glass Transition Temperature: The glass transition temperature (Tg) also decreases, meaning the material transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. nih.gov
Mechanical Properties: The material becomes more flexible and ductile. Properties like elongation at break increase dramatically, while tensile strength and Young's modulus (a measure of stiffness) decrease. nih.govresearchgate.net
This ability to fine-tune properties allows for the creation of a wide range of materials, from rigid plastics to flexible elastomers with properties similar to low-density polyethylene (B3416737) (LDPE), depending on the comonomer content. nih.gov
| 3HHx Content (mol%) | Melting Temp. (Tm) (°C) | Crystallinity (%) | Elongation at Break (%) | Reference |
|---|---|---|---|---|
| 0 (P3HB) | ~180 | 55-80 | 5 | nih.gov |
| 11 | - | ~60 | - | mdpi.com |
| 12 | - | 50-56 | - | mdpi.com |
| 17 | - | - | ~400-1000 | nih.govresearchgate.net |
Precursor for Advanced Organic Molecules and Building Blocks
Beyond polymer science, this compound's distinct functional groups make it a valuable precursor for synthesizing complex organic molecules and intermediates used in pharmaceuticals and biotechnology.
This compound serves as a versatile intermediate in organic synthesis. guidechem.com Its bifunctional nature, possessing both a hydroxyl (-OH) group and a protected carboxylic acid group (as a butyl ester), allows for selective reactions at either end of the molecule. The hydroxyl group can be modified or replaced, while the ester can be hydrolyzed to reveal a carboxylic acid. This dual functionality makes it an ideal starting material for creating more complex molecules with specific structures and properties. chemicalbook.combroadpharm.commedchemexpress.com
A significant application of tert-Butyl 6-hydroxyhexanoate is in the construction of linker molecules, particularly for Proteolysis-Targeting Chimeras (PROTACs). broadpharm.commedchemexpress.combldpharm.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation by the cell's natural machinery. bldpharm.comexplorationpub.com
A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand that binds the E3 ligase, and a chemical linker that connects them. bldpharm.comexplorationpub.com The linker's length, flexibility, and chemical composition are critical for the PROTAC's efficacy. explorationpub.com
Tert-Butyl 6-hydroxyhexanoate is an ideal building block for these linkers for two main reasons: chemicalbook.combroadpharm.commedchemexpress.com
Reactive Hydroxyl Group: The terminal -OH group provides a reactive site for extending the linker chain or attaching it to one of the PROTAC's ligands.
Protected Carboxyl Group: The carboxylic acid is protected as a tert-butyl ester. This protecting group is stable under many reaction conditions but can be easily removed with acid to reveal the carboxylic acid, which can then be used to attach the other end of the linker.
Contributions to Odorants and Fragrance Compounds Research
While dedicated research focusing exclusively on this compound as a fragrance compound is not extensively documented, the significance of its structural analogs and precursors in the flavor and fragrance industry is well-established. The broader class of 6-hydroxyhexanoate esters serves as crucial intermediates and contributes to desirable scent profiles, primarily of a fruity nature.
A closely related isomer, tert-Butyl 6-hydroxyhexanoate, is recognized as a colorless liquid with a characteristic fruity odor. guidechem.com It is utilized in the production of fragrances and flavors and is incorporated into various personal care products, including perfumes, lotions, and soaps, where its stability and pleasant fruity notes enhance the sensory experience. guidechem.com
Research has demonstrated that esters of 6-hydroxyhexanoic acid are valuable precursors for commercially significant fragrance compounds. For instance, Ethyl 6-hydroxyhexanoate is a key intermediate in a two-step synthesis of Ethyl 6-acetoxyhexanoate, a commercial fragrance known by the trade name "Berryflor". acs.orgresearchgate.neted.gov This process begins with the acid-catalyzed transesterification of ε-caprolactone to yield Ethyl 6-hydroxyhexanoate, which is then acetylated to produce the final fragrance compound, noted for its raspberry-like scent. acs.orgresearchgate.net This established synthetic pathway highlights the utility of 6-hydroxyhexanoate esters as foundational building blocks in fragrance chemistry.
Table 1: Synthesis Pathway of a Commercial Fragrance from a 6-Hydroxyhexanoate Ester
| Step | Reactant | Intermediate/Product | Key Transformation | Odor Profile of Final Product |
|---|---|---|---|---|
| 1 | ε-Caprolactone | Ethyl 6-hydroxyhexanoate | Acid-catalyzed transesterification | - |
Furthermore, the synthesis of such fragrance esters is increasingly approached through biocatalysis to meet the demand for "natural" ingredients. Enzymatic synthesis using lipases, such as Candida antarctica lipase B (CAL-B), is a robust method for producing flavor esters. researchgate.net Studies have shown high conversion rates for the synthesis of various short-chain butyl esters using n-butanol as a substrate, indicating a viable and green pathway for the potential production of this compound. researchgate.net
Agrochemical Active Ingredient Development
Direct application of this compound as a primary agrochemical active ingredient is not documented in available research. However, its chemical structure—a bifunctional six-carbon (C6) aliphatic chain—positions it as a relevant and potentially valuable building block for the synthesis of more complex, biologically active molecules used in agriculture.
The importance of C6 compounds in agriculture and plant science is multifaceted. Simple C6 aldehydes and alcohols, which are naturally derived from green leaves, have demonstrated potent bacteriostatic and bactericidal effects against both Gram-negative and Gram-positive bacteria, including pathogens like Escherichia coli O157:H7 and Staphylococcus aureus. nih.gov This inherent antimicrobial activity of the C6 backbone is a significant area of interest for developing new agrochemical agents.
Table 2: Antibacterial Activity of Select C6 Compounds
| Compound | Type | Target Bacteria | Observed Effect |
|---|---|---|---|
| (3E)-Hexenal | Aldehyde | S. aureus, E. coli O157:H7, S. enteritidis | Strong bactericidal action nih.gov |
The bifunctional nature of this compound, featuring a terminal hydroxyl group and an ester, makes it a versatile precursor for chemical synthesis. chemicalbook.combroadpharm.com The hydroxyl group can be readily derivatized or replaced, allowing for the construction of more elaborate molecules. chemicalbook.combroadpharm.com This is particularly relevant in the development of insect pheromones, a key tool in modern integrated pest management. Many lepidopteran sex pheromones are fatty acid derivatives, typically with chain lengths of 10-18 carbons, produced through pathways involving desaturation, reduction, and functional group modification. nih.gov As a modified C6 fatty acid derivative, this compound represents a potential starting material for synthesizing these complex signaling molecules.
Moreover, research into the nematicidal activity of aliphatic compounds has shown that biological efficacy is often dependent on carbon chain length, with compounds in the C7-C11 range showing high activity against certain pests. mdpi.com The C6 structure of this compound places it near this range of interest, suggesting its potential as a scaffold for designing new pest control agents.
Biochemical Pathways and Microbial Transformations of 6 Hydroxyhexanoate
Microbial Degradation and Bioconversion Pathways
Microorganisms, particularly bacteria, are capable of degrading 6-hydroxyhexanoate (B1236181) through established fatty acid oxidation pathways. The specific route and efficiency of this degradation can depend on the microbial species and the inducing conditions.
The breakdown of 6-hydroxyhexanoate in bacteria such as Pseudomonas species involves two primary oxidative pathways: ω-oxidation and β-oxidation. nih.govasm.org While the molecule is susceptible to attack by both mechanisms, ω-oxidation is considered the physiologically significant route for its complete degradation. nih.govhmdb.ca
The process begins with the oxidation of the terminal methyl group (the ω-carbon), a reaction known as ω-oxidation. wikipedia.org In alkane-utilizing strains of Pseudomonas, 6-hydroxyhexanoate can be oxidized to adipic acid. nih.gov This pathway involves the initial conversion of 6-hydroxyhexanoate to 6-oxohexanoate (B1234620) (also known as adipic semialdehyde), which is then further oxidized to adipate (B1204190). nih.govasm.org This dicarboxylic acid, adipate, can then be metabolized further, allowing the organism to utilize 6-hydroxyhexanoate for growth. nih.gov The ability of an organism to grow on 6-hydroxyhexanoate is often linked to its capacity to utilize adipate. nih.govhmdb.ca
Conversely, while β-oxidation of 6-hydroxyhexanoate can occur, it leads to the formation of 2-tetrahydrofuranacetic acid. nih.govhmdb.ca This compound is a non-metabolizable intermediate, meaning the cell cannot break it down further. nih.govasm.org Consequently, the β-oxidation pathway does not represent a productive degradation route for energy and carbon acquisition. The accumulation of 2-tetrahydrofuranacetic acid has been observed in cells of Pseudomonas grown on hexanoate (B1226103) and incubated with 6-hydroxyhexanoate. nih.govhmdb.ca Therefore, ω-oxidation is the exclusive and physiologically relevant pathway for the complete catabolism of 6-hydroxyhexanoate in these bacteria. nih.govhmdb.ca
Table 1: Comparison of Oxidative Pathways for 6-Hydroxyhexanoate in Pseudomonas spp.
| Pathway | Key Intermediate(s) | Final Product | Physiological Significance |
|---|---|---|---|
| ω-Oxidation | 6-Oxohexanoate, Adipate | Further metabolized products | Exclusive pathway for degradation and growth nih.govasm.orghmdb.ca |
| β-Oxidation | 2-Tetrahydrofuranacetic acid | 2-Tetrahydrofuranacetic acid | Not physiologically significant; leads to a non-metabolizable product nih.govhmdb.ca |
The microbial catabolism of 6-hydroxyhexanoate is mediated by a series of specific enzymes. A key enzyme in this process is 6-hydroxyhexanoate dehydrogenase . This enzyme catalyzes the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate. monarchinitiative.orgethz.ch This reaction is a critical step in the ω-oxidation pathway, preparing the molecule for the subsequent oxidation to adipic acid. google.com The reaction catalyzed by 6-hydroxyhexanoate dehydrogenase is:
6-hydroxyhexanoate + NAD⁺ ⇌ 6-oxohexanoate + NADH + H⁺ monarchinitiative.org
Following this step, the resulting 6-oxohexanoate is acted upon by 6-oxohexanoate dehydrogenase . This enzyme catalyzes the oxidation of 6-oxohexanoate to adipate, typically using NADP⁺ as a cofactor. wikipedia.org The systematic name for this enzyme is 6-oxohexanoate:NADP⁺ oxidoreductase. wikipedia.org These enzymatic activities have been identified in bacteria such as Acinetobacter and Pseudomonas species, particularly those grown on related compounds like cyclohexanol (B46403) or 1,6-hexanediol (B165255). nih.govasm.org For instance, cells of Pseudomonas aeruginosa grown on 1,6-hexanediol or 6-hydroxyhexanoate were found to be well-induced for the oxidation of both 6-oxohexanoate and adipate. nih.govhmdb.ca
Other enzymes, such as alcohol dehydrogenases and monooxygenases from the cytochrome P450 family, can also be involved in the conversion of 6-hydroxyhexanoate to adipate semialdehyde. google.com
Biosynthesis of 6-Hydroxyhexanoate-Containing Biopolymers
6-Hydroxyhexanoate (6HHx) is a valuable monomer for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. The incorporation of 6HHx into PHA polymers, such as in poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) or P(3HB-co-6HHx), significantly improves the material's flexibility and processability compared to PHA homopolymers like poly(3-hydroxybutyrate) (PHB). researchgate.netwustl.edu
The synthesis of PHAs containing 6HHx monomers can be achieved using various wild-type or genetically engineered microorganisms. Bacteria such as Bacillus thuringiensis have been noted for their potential to produce copolymers containing 6HHx when supplemented with precursors like caprolactone. nih.gov Recombinant strains of Escherichia coli and Cupriavidus necator have been engineered to enhance the incorporation of 6HHx into biopolymers. acs.orgmdpi.com
For example, engineering the PHA synthase enzyme (PhaC) is a key strategy. The chimeric PHA synthase PhaCAR has been modified through site-directed mutagenesis to increase its capacity to incorporate 6HHx units. acs.org Specific mutations, such as N149D and F314Y, were found to effectively increase the 6HHx fraction in the resulting polymer, reaching up to 22 mol% in E. coli. acs.org
Metabolic flux analysis is a crucial tool for understanding and optimizing the pathways leading to 6HHx-containing biopolymers. By mapping the flow of carbon through the cell's metabolic network, researchers can identify bottlenecks and target specific genes for modification to channel precursors more efficiently towards PHA synthesis. For instance, in engineered Rhodospirillum rubrum, studies have shown that hexanoate assimilation for P(HB-co-HHx) production involves β-oxidation and the ethylmalonyl-CoA (EMC) pathway. nih.gov Understanding these fluxes allows for strategies to enhance monomer supply and polymer yield.
The production of 6HHx-containing copolymers often relies on the strategic use of co-substrates during microbial fermentation. The primary carbon source supports cell growth, while a specific co-substrate acts as a precursor for the 6HHx monomer.
For example, methanotrophic bacteria, which use methane (B114726) as their primary carbon and energy source, can produce novel PHAs when ω-hydroxyalkanoates are supplied as co-substrates. In a pure culture of Methylocystis parvus OBBP, feeding 6-hydroxyhexanoate as a co-substrate under nitrogen-limited conditions led to the synthesis of poly(3-hydroxybutyrate-co-6-hydroxyhexanoate-co-4-hydroxybutyrate), or P(3HB-co-6HHx-co-4HB). researchgate.net
Similarly, Rhodospirillum rubrum produces P(HB-co-HHx) when hexanoate is provided in the medium as the precursor for the 6HHx monomer. nih.gov The addition of other co-substrates like valerate (B167501) can lead to the production of terpolymers, such as P(HB-co-HV-co-HHx). nih.gov The choice and concentration of the co-substrate are critical factors that influence the composition and, consequently, the material properties of the final biopolymer.
Table 2: Examples of Co-substrate Utilization for 6HHx-Containing PHA Production
| Microorganism | Primary Substrate | Co-substrate(s) | Resulting Polymer |
|---|---|---|---|
| Methylocystis parvus OBBP | Methane | 6-Hydroxyhexanoate | P(3HB-co-6HHx-co-4HB) researchgate.net |
| Rhodospirillum rubrum | Succinate | Hexanoate | P(HB-co-HHx) nih.gov |
| Rhodospirillum rubrum | Succinate | Hexanoate, Valerate | P(HB-co-HV-co-HHx) nih.gov |
Intermediary Metabolism in Biological Systems (non-human focus)
In microbial metabolism, 6-hydroxyhexanoate serves as a key metabolic intermediate that links the catabolism of certain C6 compounds with central metabolic pathways. Its formation and subsequent conversion are pivotal in specific metabolic contexts, particularly in bacteria capable of utilizing alkanes, fatty acids, or cyclic alcohols.
As an intermediate, 6-hydroxyhexanoate is the direct product of hexanoate ω-hydroxylation. nih.govhmdb.ca This positions it as the first stable intermediate in the ω-oxidation pathway of hexanoate. From this point, its metabolic fate is primarily directed towards adipic acid via the actions of 6-hydroxyhexanoate dehydrogenase and 6-oxohexanoate dehydrogenase. nih.gov Adipic acid can then be further metabolized, often through pathways that lead to intermediates of the citric acid cycle, such as succinic acid. wikipedia.org
Furthermore, 6-hydroxyhexanoate is an intermediate in the degradation of other compounds like 1,6-hexanediol. nih.govhmdb.ca In this context, it connects the metabolism of diols to the fatty acid oxidation machinery. The metabolic pathways for 6-hydroxyhexanoate and 1,6-hexanediol are often co-induced in bacteria like Pseudomonas aeruginosa, indicating a shared metabolic route where 6-hydroxyhexanoate is a central junction. nih.gov Its role as an intermediate is therefore crucial for the metabolic versatility of microorganisms that thrive in environments rich in aliphatic compounds.
Advanced Analytical Methodologies for Research on Butyl 6 Hydroxyhexanoate
High-Resolution Spectroscopic Techniques for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of Butyl 6-hydroxyhexanoate (B1236181). One-dimensional ¹H and ¹³C NMR spectra provide foundational information on the chemical environment of each proton and carbon atom.
Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity. A ¹H-¹H COSY experiment would reveal proton-proton couplings within the butyl and hexanoate (B1226103) chains, confirming the sequence of methylene groups. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals.
Isotopic labeling studies, while less common for a simple molecule like this unless investigating specific reaction mechanisms, can provide deeper insights. nih.gov For instance, labeling the carbonyl carbon with ¹³C would allow for precise tracking of this group in complex mixtures or during reaction monitoring. Similarly, deuterium labeling can be used to probe reaction mechanisms or to simplify complex ¹H NMR spectra. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butyl 6-hydroxyhexanoate (Predicted values based on standard chemical shift ranges for esters and alcohols)
| Atom Position (Hexanoate Chain) | Predicted ¹³C Shift (ppm) | Atom Position (Hexanoate Chain) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| C1 (C=O) | 173-175 | H2 | 2.2-2.4 | t |
| C2 | 33-35 | H3 | 1.5-1.7 | m |
| C3 | 24-26 | H4 | 1.3-1.5 | m |
| C4 | 25-27 | H5 | 1.5-1.7 | m |
| C5 | 32-34 | H6 | 3.5-3.7 | t |
| C6 | 61-63 | 6-OH | Variable | s (broad) |
| Atom Position (Butyl Chain) | Predicted ¹³C Shift (ppm) | Atom Position (Butyl Chain) | Predicted ¹H Shift (ppm) | Multiplicity |
| C1' (O-CH₂) | 64-66 | H1' | 4.0-4.2 | t |
| C2' | 30-32 | H2' | 1.5-1.7 | m |
| C3' | 18-20 | H3' | 1.3-1.5 | m |
| C4' | 13-15 | H4' | 0.8-1.0 | t |
s = singlet, t = triplet, m = multiplet
Mass Spectrometry: High-Resolution and Tandem Mass Spectrometry for Fragmentation Pathways
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. taylorfrancis.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the compound's elemental formula (C₁₀H₂₀O₃).
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the protonated or deprotonated molecular ion, which provides structural confirmation. epa.govnih.govmdpi.comresearchgate.net In the positive ion mode, common fragmentation patterns for esters like this compound include the loss of the butoxy group or the butyl group, and McLafferty rearrangements. The presence of the hydroxyl group offers additional fragmentation pathways, such as the loss of a water molecule. For instance, the fragmentation of 6-hydroxyhexanoic acid, a core component of the target molecule, has been studied and shows characteristic losses. massbank.eu Analysis of these fragmentation patterns allows researchers to piece together the molecular structure. nih.gov
Table 2: Predicted Key Fragments of this compound in ESI-MS/MS (Positive Mode)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 189.1491 | [M+H]⁺ | Protonated Molecule |
| 171.1385 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |
| 133.0865 | [C₆H₁₃O₃]⁺ | Loss of butene (C₄H₈) via rearrangement |
| 115.0759 | [C₆H₁₁O₂]⁺ | Loss of butene and water |
| 74.0732 | [C₄H₁₀O]⁺ | Butanol cation |
| 57.0704 | [C₄H₉]⁺ | Butyl cation |
Vibrational Spectroscopy: Infrared and Raman for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. mdpi.comresearchgate.net These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. researchgate.netnih.gov
Infrared spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the key functional groups in this molecule. pressbooks.publibretexts.orglibretexts.org A strong, sharp absorption peak is expected for the ester carbonyl (C=O) stretch. spectroscopyonline.com A broad absorption band will indicate the O-H stretching of the alcohol group, while C-O stretching vibrations from both the ester and alcohol moieties will also be present. pressbooks.pub
Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. It is often more sensitive to non-polar bonds and can provide additional structural information. researchgate.net For this compound, Raman spectroscopy would be effective in analyzing the C-C backbone and symmetric C-H stretching vibrations.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| O-H (Alcohol) | IR | 3500-3200 (broad) | H-bonded stretching |
| C-H (Alkyl) | IR, Raman | 3000-2850 | Stretching |
| C=O (Ester) | IR | 1750-1735 (strong) | Stretching |
| C-O (Ester) | IR | 1300-1000 | Stretching |
| C-O (Alcohol) | IR | 1260-1050 | Stretching |
Chromatographic and Separation Science Applications
Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and preparing highly pure samples for further analysis or use.
Gas Chromatography (GC) for Volatile Analysis and Purity Profiling
Gas chromatography (GC) is the premier method for the analysis of volatile and semi-volatile compounds like this compound. unito.itphenomenex.com When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information.
For purity profiling, a sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The resulting chromatogram displays peaks corresponding to each component, with the area of the this compound peak relative to the total area of all peaks indicating its purity. GC-MS is particularly powerful, as it provides mass spectra for each separated component, enabling positive identification of the target compound and any impurities. fmach.itmdpi.comembrapa.br
Table 4: Typical Gas Chromatography (GC) Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | |
| Stationary Phase | Mid-polarity (e.g., Wax-type) or non-polar (e.g., 5% Phenyl Polysiloxane) |
| Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness |
| Temperatures | |
| Inlet | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Carrier Gas | Helium or Hydrogen at ~1-2 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Liquid Chromatography (LC) for Non-Volatile Components and Preparative Separations
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique used for both analytical and preparative purposes. nih.gov While this compound is GC-amenable, LC is indispensable when dealing with reaction mixtures containing non-volatile starting materials, catalysts, or byproducts. Reversed-phase HPLC, using a C18 column, is a common mode for separating moderately polar organic compounds.
Preparative LC is the method of choice for isolating and purifying larger quantities of this compound. acs.orgphenomenex.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. lcms.czthermofisher.com Fractions of the eluent are collected as they exit the column, and those containing the pure compound, as determined by a detector (e.g., UV or MS), are combined. wiley.com This process allows for the production of a high-purity standard of the compound.
Table 5: Typical Preparative Liquid Chromatography (LC) Parameters for Purification
| Parameter | Typical Value/Condition |
|---|---|
| Column | |
| Stationary Phase | C18 silica gel, 5-10 µm particle size |
| Dimensions | ≥ 20 mm I.D., 150-250 mm length |
| Mobile Phase | Gradient of Water and Acetonitrile or Methanol |
| Flow Rate | 10-100 mL/min (depending on column diameter) |
| Detection | UV (at low wavelength, e.g., 205 nm) or Mass Spectrometry (MS) |
| Sample Loading | Milligrams to grams, depending on scale |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Deconvolution
The analysis of this compound in complex matrices necessitates the use of advanced analytical methodologies capable of separating the target analyte from a multitude of other components and providing unambiguous identification and quantification. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable tools for this purpose. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful approaches for the deconvolution of complex mixtures containing this compound.
The deconvolution process in the context of chromatographic analysis refers to the computational separation of co-eluting peaks, where two or more compounds are not fully separated by the chromatographic column and their signals overlap. libretexts.org This is a common challenge in the analysis of complex samples such as environmental extracts, biological fluids, or industrial process streams, where hundreds of compounds may be present.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. In this technique, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound.
For the analysis of this compound, the retention time (t R ) in the gas chromatogram provides the first dimension of separation. The retention time is the time it takes for the analyte to pass through the column and reach the detector. phenomenex.com It is influenced by factors such as the column's stationary phase, temperature program, and carrier gas flow rate. phenomenex.com
The mass spectrometer provides a second dimension of data. Upon entering the MS, this compound molecules are typically ionized by electron impact (EI), which causes the molecule to lose an electron and form a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is highly reproducible for a given molecule under specific conditions and is key to its identification.
Deconvolution in GC-MS
When this compound co-elutes with other compounds, their mass spectra will be superimposed. Deconvolution algorithms are then employed to mathematically separate the mixed spectra into the pure spectra of the individual components. These algorithms analyze the subtle differences in the elution profiles of the fragment ions across the overlapping chromatographic peaks to distinguish which ions belong to which compound. libretexts.org
Expected Fragmentation Pattern for this compound
Key fragmentation pathways would likely include:
Alpha-cleavage at the ether oxygen, leading to the loss of a butoxy radical (•OCH2CH2CH2CH3) or a butyl radical (•CH2CH2CH2CH3).
McLafferty rearrangement , a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (in this case, butene), resulting in a charged enol.
Cleavage adjacent to the hydroxyl group , which is characteristic of alcohols.
A hypothetical table of major fragment ions for this compound is presented below.
| m/z | Proposed Fragment Ion | Possible Origin |
| 117 | [HO-(CH2)5-C=O]+ | Loss of butoxy radical |
| 101 | [HO-(CH2)5]+ | Decarbonylation of the m/z 117 ion |
| 87 | [C4H9O]+ | Butoxy cation |
| 74 | [C3H6O2]+• | Product of McLafferty rearrangement |
| 57 | [C4H9]+ | Butyl cation |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that are not sufficiently volatile or are thermally labile, LC-MS/MS is a powerful alternative to GC-MS. In this technique, separation is achieved in the liquid phase, and ionization is typically performed using softer techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. In an MS/MS experiment, a specific ion (the precursor ion) from the first mass spectrometer is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass spectrometer. This process is highly selective and can significantly reduce chemical noise, allowing for the detection of trace levels of an analyte in a complex matrix.
Deconvolution in LC-MS/MS
In LC-MS/MS, deconvolution of complex mixtures is often achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In these experiments, the mass spectrometer is set to monitor for specific precursor-to-product ion transitions that are characteristic of the target analyte. For this compound, a specific precursor ion (e.g., the protonated molecule [M+H]+ at m/z 189 in positive ion mode) would be selected and fragmented, and the detector would only monitor for the expected product ions.
This high degree of selectivity allows for the quantification of this compound even if it co-elutes with other compounds, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and produce the same product ions.
A hypothetical LC-MS/MS method for this compound might involve the parameters outlined in the table below.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 189.1 ([M+H]+) |
| Product Ion 1 (m/z) | 117.1 (Quantitative) |
| Product Ion 2 (m/z) | 87.1 (Qualitative) |
| Collision Energy (eV) | 15 |
| Dwell Time (ms) | 100 |
Future Research Directions and Translational Outlook
Innovations in Biocatalytic and Chemoenzymatic Synthesis
The demand for greener and more sustainable chemical processes has propelled research into biocatalytic and chemoenzymatic synthesis routes. While traditional chemical synthesis of Butyl 6-hydroxyhexanoate (B1236181) exists, future innovations will likely focus on enzymatic and whole-cell biocatalysis to improve efficiency, selectivity, and environmental footprint.
Lipases and esterases are key enzymes that will be at the forefront of these innovations. Research will likely concentrate on:
Enzyme Discovery and Engineering: Screening for novel lipases and esterases from diverse microbial sources with high activity and selectivity towards the esterification of 6-hydroxyhexanoic acid with butanol. Genetic and protein engineering techniques will be employed to enhance enzyme stability, catalytic efficiency, and substrate specificity.
Process Optimization: Developing optimized reaction conditions for enzymatic synthesis, including solvent selection (or solvent-free systems), temperature, pH, and enzyme immobilization techniques to allow for enzyme recycling and continuous production processes.
Chemoenzymatic Cascades: Designing multi-step reaction cascades that combine enzymatic transformations with chemical steps to produce Butyl 6-hydroxyhexanoate from renewable feedstocks. For instance, a pathway could involve the biocatalytic conversion of a bio-based precursor to 6-hydroxyhexanoic acid, followed by an enzymatic esterification.
A related area of interest is the synthesis of chiral hydroxy esters, where enzymes like ketoreductases and alcohol dehydrogenases can be used for the stereoselective reduction of corresponding keto esters. While this compound itself is achiral, these biocatalytic approaches are crucial for producing more complex and valuable chiral derivatives.
Table 1: Key Enzymes and Their Potential Roles in this compound Synthesis
| Enzyme Class | Potential Role | Research Focus |
| Lipases/Esterases | Catalyze the esterification of 6-hydroxyhexanoic acid with butanol. | Screening for novel enzymes, protein engineering for improved performance, process optimization. |
| Ketoreductases | Stereoselective synthesis of chiral precursors to 6-hydroxyhexanoic acid derivatives. | Production of high-value, optically active hydroxy esters. |
| Alcohol Dehydrogenases | Interconversion of alcohols and ketones, useful in multi-step synthesis pathways. | Development of cofactor regeneration systems for cost-effective synthesis. |
Expanded Applications in Sustainable Polymers and Specialty Chemicals
The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, makes it a valuable building block for a range of materials and specialty chemicals. Future research will likely focus on expanding its applications in these areas, with a strong emphasis on sustainability.
Sustainable Polymers: 6-hydroxyhexanoic acid, the precursor to this compound, is a known monomer for the synthesis of biodegradable polyesters, such as poly(6-hydroxyhexanoate). Future research will explore the direct incorporation of this compound into polymer chains or its use as a chain terminator or plasticizer in biodegradable polymer formulations. Its butyl ester group can modify the properties of the resulting polymers, potentially improving their flexibility, processability, and degradation characteristics. A key research direction will be the development of copolymers of 6-hydroxyhexanoate with other monomers to create a new generation of sustainable plastics with tailored properties for applications in packaging, agriculture, and biomedicine.
Specialty Chemicals: Beyond its current use in fragrances, this compound has the potential to be a precursor for a variety of specialty chemicals. Its hydroxyl group can be further functionalized to introduce new properties. Research in this area could lead to the development of:
Surfactants and Emulsifiers: By attaching hydrophilic moieties to the hydroxyl group.
Coatings and Adhesives: Where the hydroxyl group can participate in cross-linking reactions.
Pharmaceutical and Agrochemical Intermediates: The 6-hydroxyhexanoate scaffold is a common feature in many biologically active molecules.
The tert-butyl ester analogue, tert-Butyl 6-hydroxyhexanoate, is already recognized as a useful linker in chemical synthesis due to the protective nature of the tert-butyl group, which can be selectively removed under acidic conditions. This highlights the potential for this compound to serve a similar role in the synthesis of complex molecules.
Fundamental Mechanistic Studies of Reactivity and Selectivity
A deeper understanding of the reactivity and selectivity of this compound is crucial for optimizing its synthesis and expanding its applications. Future fundamental studies will likely employ a combination of experimental and computational methods to investigate its reaction mechanisms.
Key areas of investigation will include:
Kinetics and Thermodynamics: Detailed kinetic studies of its formation and hydrolysis, both chemically and enzymatically catalyzed, will provide valuable data for process design and optimization. Thermodynamic studies will help in understanding the equilibrium of these reactions.
Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods will be used to model reaction pathways, transition states, and intermediate structures. This will provide insights into the factors that control the reactivity and selectivity of both the hydroxyl and the ester groups.
Influence of the Hydroxyl Group: Research, similar to studies on other hydroxy esters, will aim to elucidate the electronic and steric effects of the C6 hydroxyl group on the reactivity of the butyl ester moiety, and vice versa. This understanding is critical for designing selective chemical transformations.
Metabolic Pathways: Further studies on the microbial metabolism of 6-hydroxyhexanoate will provide insights into its biodegradability and potential pathways for its biological conversion into other valuable chemicals.
Development of High-Throughput Screening and Analytical Platforms
To accelerate the discovery of efficient biocatalysts and the development of new applications, high-throughput screening (HTS) and advanced analytical platforms will be indispensable.
High-Throughput Screening: Future research will focus on developing HTS methods for the rapid screening of large enzyme libraries for their ability to synthesize this compound. These platforms will likely utilize:
Chromogenic and Fluorogenic Substrates: To enable rapid and sensitive detection of esterase and lipase (B570770) activity in microplate formats.
Whole-Cell Biosensors: Engineered microorganisms that produce a detectable signal in the presence of this compound or its precursors.
Robotics and Automation: To handle the large number of samples required for screening and process optimization.
Analytical Platforms: The development of robust and efficient analytical methods is crucial for monitoring reaction kinetics, characterizing products, and ensuring quality control. Future efforts will focus on:
Chromatographic Techniques: Further development and validation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and their mass spectrometry-coupled versions (GC-MS, LC-MS) for the accurate quantification of this compound and its byproducts.
Spectroscopic Methods: Utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and characterization of this compound and polymers derived from it.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be essential for characterizing the thermal properties of polymers incorporating the 6-hydroxyhexanoate moiety.
Table 2: Analytical Techniques for the Characterization of this compound and its Derivatives
| Technique | Application |
| Gas Chromatography (GC) | Quantification of volatile compounds, including this compound. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds and reaction mixtures. |
| Mass Spectrometry (MS) | Identification and structural elucidation of compounds when coupled with GC or HPLC. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural analysis of this compound and polymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring of polymerization reactions. |
| Thermal Analysis (DSC, TGA) | Characterization of the thermal properties of polymers. |
Interdisciplinary Research at the Chemistry-Biology Interface
The future of this compound research lies at the interface of chemistry and biology. Interdisciplinary collaborations will be key to unlocking its full potential.
Metabolic Engineering: Systems biology and synthetic biology approaches will be used to engineer microbial strains for the efficient production of 6-hydroxyhexanoic acid from renewable feedstocks. This will provide a sustainable and cost-effective source of the precursor for this compound synthesis.
Biocompatible Materials: Research will focus on the development of new biodegradable and biocompatible polymers based on 6-hydroxyhexanoate for applications in tissue engineering, drug delivery, and medical implants. This will involve collaborations between polymer chemists, materials scientists, and biomedical researchers.
Enzyme Technology and Chemical Synthesis: The integration of biocatalysis with traditional organic synthesis will lead to more efficient and sustainable routes to complex molecules derived from this compound. This synergy will be crucial for the development of new specialty chemicals and pharmaceuticals.
Q & A
Q. What are the standard laboratory synthesis protocols for Butyl 6-hydroxyhexanoate?
Methodological Answer: this compound can be synthesized via esterification of 6-hydroxyhexanoic acid with butanol under acidic catalysis (e.g., sulfuric acid) or via selective reduction of precursor esters. For example, ethyl 6-oxohexanoate can be reduced to ethyl 6-hydroxyhexanoate using sodium borohydride (NaBH₄), with subsequent transesterification to the butyl ester . Key steps include:
- Reaction Conditions: Acid-catalyzed esterification typically requires reflux (100–120°C) for 6–12 hours.
- Purification: Column chromatography or distillation to isolate the ester.
- Yield Optimization: Adjusting molar ratios (e.g., 1:3 molar ratio of acid to alcohol) improves yield.
Q. Table 1: Synthesis Methods Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ | 110 | 65–75 | |
| Enzymatic transesterification | Lipase | 30–40 | 50–60 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization involves:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm ester linkage and hydroxyl group position. For example, the hydroxyl proton appears as a broad singlet near δ 1.5–2.0 ppm .
- Chromatography: HPLC or GC-MS to assess purity (>95% typically required for research-grade compounds) .
- FT-IR Analysis: Peaks at ~1740 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (-OH stretch) validate functional groups .
Key Quality Metrics:
- Purity Threshold: ≥95% for kinetic or enzymatic studies .
- Stability Testing: Monitor degradation under varying pH (4–9) and temperature (4–25°C) conditions .
Advanced Research Questions
Q. What enzymatic pathways can be utilized for the biosynthesis of this compound?
Methodological Answer: Enzymatic synthesis leverages:
- Fatty Acid O-Methyltransferases (FAMTs): Catalyze esterification using acyl-CoA derivatives and butanol .
- 6-Hydroxyhexanoate Dehydrogenase (EC 1.1.1.258): Converts 6-oxohexanoate to 6-hydroxyhexanoate, which is esterified via alcohol acetyltransferases .
Experimental Design Considerations:
- Enzyme Source: Recombinant E. coli expressing FAMT or dehydrogenase enzymes .
- Substrate Optimization: Use coenzyme A (CoA) derivatives to enhance reaction rates.
- Yield Challenges: Enzymatic methods often yield 50–60% due to equilibrium limitations; iterative pH adjustments (6.5–7.5) improve efficiency .
Q. How do researchers address contradictions in catalytic efficiency data between chemical and enzymatic synthesis methods?
Methodological Answer: Contradictions arise from differences in reaction mechanisms (e.g., acid catalysis vs. enzyme specificity). Strategies include:
- Controlled Variable Testing: Compare reactions under identical pH, temperature, and solvent conditions.
- Kinetic Analysis: Measure and for enzymatic pathways versus rate constants () for chemical methods .
- Error Source Identification: Quantify enzyme denaturation (e.g., via SDS-PAGE) or side reactions (e.g., hydrolysis) using LC-MS .
Q. Table 2: Catalytic Efficiency Comparison
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Turnover Frequency (h⁻¹) | 10–20 | 5–8 |
| Selectivity (%) | 85–90 | 95–99 |
| Reference |
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
Methodological Answer: Challenges include matrix interference and ester hydrolysis. Solutions involve:
- Sample Preparation: Solid-phase extraction (SPE) with C18 columns to isolate the ester .
- Stabilization: Add 0.1% formic acid to prevent hydrolysis during LC-MS analysis .
- Internal Standards: Use deuterated analogs (e.g., D₇-butyl 6-hydroxyhexanoate) for quantification .
Validation Criteria:
Q. How can researchers design experiments to study the metabolic fate of this compound in microbial systems?
Methodological Answer:
- Isotopic Labeling: Use ¹³C-labeled this compound to track incorporation into adipic acid or 1,6-hexanediol via GC-IRMS .
- Gene Knockout Models: Employ CRISPR-Cas9 to disrupt adh (alcohol dehydrogenase) genes in Acinetobacter spp. to identify degradation pathways .
- Metabolite Profiling: LC-HRMS to detect intermediates like 6-oxohexanoate and NADH/NAD+ ratios .
Critical Controls:
- Negative Controls: Use heat-killed microbial cultures to distinguish enzymatic vs. abiotic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
